molecular formula C9H9N3O B8402647 8-Amino-3-formyl-2-methylimidazo[1,2-a]pyridine

8-Amino-3-formyl-2-methylimidazo[1,2-a]pyridine

Cat. No. B8402647
M. Wt: 175.19 g/mol
InChI Key: UMCPUFWAETWATC-UHFFFAOYSA-N
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Patent
US05112834

Procedure details

0.5 g 3-formyl-2-methyl-8-nitro-imidazo[1,2-a]pyridine, dissolved in 200 ml methanol, is hydrogenated after addition of a catalytic amount& of a commercial Pd/C-catalyst at room temperature at low pressure for 11/2 hours.
Name
3-formyl-2-methyl-8-nitro-imidazo[1,2-a]pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:7]2[CH:8]=[CH:9][CH:10]=[C:11]([N+:12]([O-])=O)[C:6]2=[N:5][C:4]=1[CH3:15])=[O:2]>CO.[Pd]>[NH2:12][C:11]1[C:6]2[N:7]([C:3]([CH:1]=[O:2])=[C:4]([CH3:15])[N:5]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
3-formyl-2-methyl-8-nitro-imidazo[1,2-a]pyridine
Quantity
0.5 g
Type
reactant
Smiles
C(=O)C1=C(N=C2N1C=CC=C2[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=2N(C=CC1)C(=C(N2)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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